2,7-Diacetylfluorene

Organic Synthesis Friedel-Crafts Acetylation Process Chemistry

Researchers seeking symmetric, ketone-functionalized fluorene scaffolds face limited options. Monoacetyl or dihalo analogs fail to provide the orthogonal reactivity needed for condensation and cyclotrimerization. 2,7-Diacetylfluorene (CAS 17918-17-1) solves this with dual acetyl groups on a rigid fluorene core. • Enables synthesis of (dioxaborine)fluorene emitters for OLEDs. • Used in ZnBr₂-catalyzed cyclotrimerization to yield conjugated microporous polymers (CMPs). • Reacts with C₆₀ fullerene to form spiromethanofullerenes for OPV acceptor materials. Supplied as a light orange to green crystalline powder, ≥98% purity (GC). Standard global B2B shipping applies.

Molecular Formula C17H14O2
Molecular Weight 250.29 g/mol
CAS No. 17918-17-1
Cat. No. B104584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Diacetylfluorene
CAS17918-17-1
Synonyms2 7-DIACETYL FLUORENE 97%
Molecular FormulaC17H14O2
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)C(=O)C
InChIInChI=1S/C17H14O2/c1-10(18)12-3-5-16-14(7-12)9-15-8-13(11(2)19)4-6-17(15)16/h3-8H,9H2,1-2H3
InChIKeyRIRYGERFWHUZBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,7-Diacetylfluorene: Chemical Profile and Industrial Context


2,7-Diacetylfluorene (CAS: 17918-17-1; also cited as 961-27-3 for the 9H-fluorene form) is a C2-symmetric, 2,7-disubstituted fluorene derivative with molecular formula C₁₇H₁₄O₂ and molecular weight 250.30 g/mol . It is a solid at room temperature, typically supplied as a light orange to yellow to green powder or crystalline material with a melting point of 180.0–184.0 °C and a purity specification of ≥98.0% (GC) . The compound serves as a versatile synthetic building block for constructing extended π-conjugated systems, particularly in the fields of organic electronics, microporous polymers, and fullerene chemistry .

Workflow
Extended π-conjugated system synthesis
Selection
Symmetric 2,7-disubstituted fluorene scaffold
Use Context
Organic electronics, porous polymers, fullerenes

Why 2,7-Diacetylfluorene Cannot Be Substituted


Procurement decisions for fluorene-based building blocks hinge critically on substitution pattern and functional group identity. Monoacetylfluorene (e.g., 2-acetylfluorene) provides only a single reactive site, fundamentally limiting the architecture of downstream conjugated oligomers and polymers compared to the symmetric diacetylated scaffold of 2,7-diacetylfluorene [1]. Furthermore, 2,7-dihalofluorenes (such as 2,7-dibromofluorene) enable Suzuki/Stille cross-couplings but lack the ketone functionality required for alternative polymerization chemistries, including cyclotrimerization reactions that produce conjugated microporous polymers (CMPs) [2]. 2,7-Diacetylfluorene uniquely bridges the gap: its acetyl groups offer orthogonal reactivity for condensation and cyclization while preserving the rigid, planar fluorene core essential for efficient π-conjugation in organic electronic materials. Generic substitution fails because no single analog simultaneously provides symmetric 2,7-substitution, ketone-based reactivity, and the structural rigidity of the fluorene framework.

Monoacetylfluorene
Provides a single reactive site, limiting the architecture of conjugated oligomers and polymers.
2,7-Dihalofluorenes
Enable cross-coupling but lack ketone functionality, preventing cyclotrimerization into microporous networks.
Other fluorene analogs
No single analog simultaneously provides symmetric 2,7-substitution, ketone-based reactivity, and fluorene rigidity.

2,7-Diacetylfluorene: Differentiation Evidence


Exclusive Diacetylation Over Monoacetyl Isomer Mixtures

Under optimized conditions (dichloroethane or carbon disulfide solvent, excess acetyl chloride and AlCl₃ at reflux), 2,7-diacetylfluorene is obtained exclusively in high yields (>97%), whereas monoacetylation under alternative conditions yields mixtures of 2-acetyl- and 4-acetyl-9H-fluorene isomers [1]. This represents a critical differentiation point for procurement: the diacetylated product can be synthesized with high selectivity and purity, reducing downstream purification burdens compared to monoacetylated mixtures.

Diacetylation Selectivity
Head-to-head
>97% yield exclusively vs. 5–11% (CS₂) or monoacetyl isomer mixtures
Reduces isomer separation cost and procurement complexity.
Dichloroethane, AlCl₃, reflux
Organic Synthesis Friedel-Crafts Acetylation Process Chemistry

Cyclotrimerization Route to Conjugated Microporous Polymers

2,7-Diacetylfluorene (DAF) has been demonstrated as an effective acetyl-functionalized monomer for the ionothermal synthesis of conjugated microporous polymers (CMPs) via cyclotrimerization in molten ZnBr₂ [1]. This reactivity pathway is distinct from that of 2,7-dihalofluorenes (e.g., 2,7-dibromofluorene), which require transition-metal-catalyzed cross-coupling (e.g., Suzuki, Stille) and yield linear polyfluorenes rather than the microporous, hypercrosslinked networks accessible from DAF. While the referenced study does not report direct BET surface area or porosity values for the DAF-derived polymer in isolation, it establishes DAF as a viable monomer class alongside 1,4-diacetylbenzene (DAB) and 4,4′-diacetylbiphenyl (DABP) for producing highly conjugated, microporous materials.

Cyclotrimerization Route
Class-level
Enables microporous conjugated polymers via molten ZnBr₂; dihalofluorenes yield linear polymers only
Distinct entry to fluorene-based porous networks for gas separation research.
Porosity inferred from class behavior; confirm with N₂ adsorption
Conjugated Microporous Polymers Ionothermal Synthesis Porous Organic Materials

Fullerene Functionalization via Acetyl Groups

2,7-Diacetylfluorene reacts with fullerene C₆₀ in toluene to yield novel spiromethanofullerenes containing a reactive free formyl group; subsequent Prato reaction produces fluorene-containing fullerenopyrrolidines [1]. This reactivity is enabled by the acetyl carbonyl groups, which participate in cycloaddition-type chemistry not possible with non-carbonyl-containing fluorene derivatives such as 2,7-dialkylfluorenes or unsubstituted fluorene. The resulting fullerene derivatives are of interest for organic photovoltaic applications.

Fullerene Reactivity
Class-level
Forms spiromethanofullerenes and fullerenopyrrolidines with C₆₀
Supports fluorene-C₆₀ hybrid synthesis for OPV material studies.
Carbonyl groups essential; confirmed by MALDI-TOF, 2D NMR
Fullerene Chemistry Spiromethanofullerenes Organic Photovoltaics

Melting Point and Purity Differentiation

2,7-Diacetylfluorene exhibits a well-defined melting point of 180.0–184.0 °C with a GC purity specification of ≥98.0% from major suppliers . In contrast, the structurally related 2-acetylfluorene (monoacetyl derivative) has a significantly lower melting point of approximately 127–129 °C [1]. This ~53 °C melting point elevation reflects the increased molecular symmetry and intermolecular packing efficiency of the C2-symmetric diacetylated compound, which correlates with higher crystalline purity and easier purification during synthesis. For procurement, a higher and sharper melting point serves as a practical quality indicator for batch-to-batch consistency.

Melting Point Difference
Cross-study
ΔTₘ ≈ 53 °C higher vs. 2-acetylfluorene (180–184 °C vs. 127–129 °C)
Indicates higher crystallinity and easier batch-to-batch consistency check.
≥98% GC purity specification
Material Purity Physical Characterization Procurement Specification

2,7-Diacetylfluorene: Research and Industrial Applications


Dioxaborine-Fluorene Derivatives for LEDs

2,7-Diacetylfluorene is employed as a reactant in the synthesis of (dioxaborine)fluorene derivatives, which function as emissive or electron-transport materials in organic light-emitting diodes (LEDs) [1]. This application leverages the acetyl groups for condensation with boron-containing reagents to form dioxaborine chelates, a structural motif known for its electron-accepting character and luminescent properties. The symmetrical 2,7-disubstitution ensures a linear, extended π-conjugation pathway essential for efficient electroluminescence.

Ionothermal CMP Synthesis for Gas Separation

As demonstrated in the cyclotrimerization of acetyl-functionalized monomers in molten ZnBr₂, 2,7-diacetylfluorene (DAF) serves as a fluorene-based building block for constructing conjugated microporous polymers (CMPs) [2]. These porous organic materials combine semiconducting behavior with permanent microporosity, making them candidates for applications including gas adsorption, molecular separation, and heterogeneous catalysis. The rigid fluorene core imparts structural stability to the resulting polymer network.

Fullerene-Fluorene Hybrids for Organic Photovoltaics

2,7-Diacetylfluorene reacts with C₆₀ fullerene to produce spiromethanofullerenes bearing a reactive formyl group, which can be further elaborated via Prato reaction to yield fullerenopyrrolidines [3]. These fluorene-C₆₀ hybrid molecules are of interest as electron acceptor materials in organic photovoltaic (OPV) devices, where the fluorene moiety modulates solubility and film morphology while the fullerene cage provides electron transport functionality.

Precursor to Diethylfluorene and Keto-Acid Derivatives

2,7-Diacetylfluorene can be reduced to 2,7-diethylfluorene, which upon succinoylation yields γ-keto-γ-[4-(2,7-diethyl)fluorenyl]butyric acid [4]. These transformations demonstrate the utility of the acetyl groups as versatile handles for further functionalization, including reduction to alkyl chains or homologation to keto-acid derivatives for medicinal chemistry and materials science applications.

Application
Selection Property
Validation Focus
Dioxaborine-fluorene LED materials
Acetyl reactivity for dioxaborine chelation
Electroluminescence and electron-transport endpoints
Ionothermal CMP synthesis
Cyclotrimerization monomer compatibility
Microporosity and gas-adsorption endpoints
Fullerene-fluorene hybrids
Carbonyl-mediated C₆₀ functionalization
Acceptor-domain morphology and OPV performance
Diethylfluorene and keto-acid derivatives
Acetyl-group utility for reduction/homologation
Purity and conversion to downstream intermediates

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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